molecular formula C20H18N4 B2491746 5-methyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 900878-83-3

5-methyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2491746
M. Wt: 314.392
InChI Key: ZIGMYNVTRRBYTO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves multistep chemical reactions, starting from basic heterocyclic precursors. For instance, the synthesis of related compounds has been achieved through methods such as chlorination and aminisation from precursor diols, highlighting the complexity and the specificity of the synthetic routes used for such molecules (Lu Jiu-fu et al., 2015).

Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidines, including derivatives similar to the compound of interest, have been structurally characterized using techniques such as X-ray diffraction. These analyses reveal detailed information about the crystal structure, including the crystal system, space group, and cell dimensions, providing insights into the molecular conformation and the arrangement in the solid state (Lu Jiu-fu et al., 2015).

Chemical Reactions and Properties

The reactivity of pyrazolo[1,5-a]pyrimidines can be influenced by various functional groups attached to the core structure. These compounds participate in numerous chemical reactions, forming a basis for further chemical modifications and the synthesis of derivatives with varied biological activities. For instance, the introduction and functionalization of side chains, as well as substitutions at specific positions on the pyrazolopyrimidine core, have been explored to study their impact on anti-inflammatory properties (G. Auzzi et al., 1983).

Safety And Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the search results .

properties

IUPAC Name

5-methyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4/c1-14-7-6-10-17(11-14)23-19-12-15(2)22-20-18(13-21-24(19)20)16-8-4-3-5-9-16/h3-13,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGMYNVTRRBYTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

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